molecular formula C12H10N4O2S B12912580 (2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one

(2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one

Cat. No.: B12912580
M. Wt: 274.30 g/mol
InChI Key: RUOXBFBOJMGFDH-UHFFFAOYSA-N
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Description

2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

(2E)-2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N4O2S/c1-7-13-9-5-3-2-4-8(9)11(18)16(7)15-12-14-10(17)6-19-12/h2-5H,6H2,1H3,(H,14,15,17)

InChI Key

RUOXBFBOJMGFDH-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/3\NC(=O)CS3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=C3NC(=O)CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the quinazolinone intermediate with a thioamide under basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the thiazole intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound may inhibit or activate specific molecular pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazole: A similar compound with a thiazole ring instead of a thiazol-4(5H)-one ring.

    2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)benzothiazole: A compound with a benzothiazole ring instead of a thiazol-4(5H)-one ring.

Uniqueness

2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one is unique due to the presence of both the quinazolinone and thiazol-4(5H)-one rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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